![molecular formula C21H31N3O3 B5569263 8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)

8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

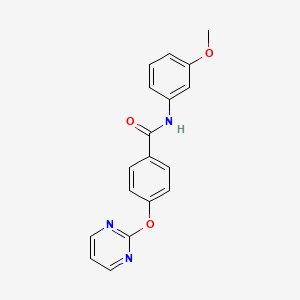

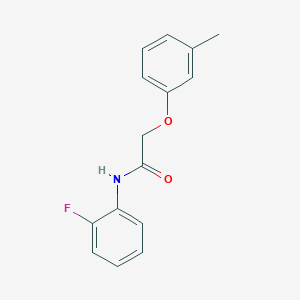

The synthesis of diazaspiro[4.5]decan-3-ones, including compounds structurally related to the one , often involves multi-step chemical reactions that aim at incorporating various functional groups into the spirocyclic framework. Techniques such as Michael addition reaction and cyclization are common for constructing the core spiro structure, highlighting the complexity and creativity in synthetic organic chemistry (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.5]decan-3-ones is characterized by the presence of a spirocyclic core, incorporating both nitrogen and oxygen heteroatoms, which contribute to its unique chemical properties. Crystallography studies provide insight into the conformational preferences and intermolecular interactions of such compounds, offering a detailed view of their three-dimensional arrangement (Jiang & Zeng, 2016).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[4.5]decan-3-ones involves interactions with various reagents, leading to transformations that highlight the versatility of these compounds in synthetic chemistry. Their ability to undergo reactions such as Knoevenagel condensation or cycloadditions demonstrates their utility in constructing complex molecular architectures (Adib et al., 2008).

Aplicaciones Científicas De Investigación

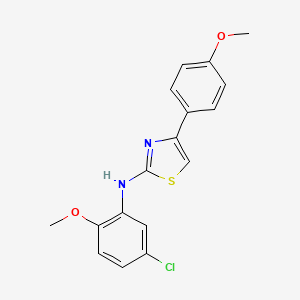

Antihypertensive Activity

Research has identified compounds structurally related to 8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one as potential antihypertensive agents. A study synthesized a series of compounds with similar structures, testing them for antihypertensive effects in spontaneous hypertensive rats and dogs. Some compounds displayed alpha-adrenergic blocking activity, making them candidates for blood pressure regulation (Caroon et al., 1981).

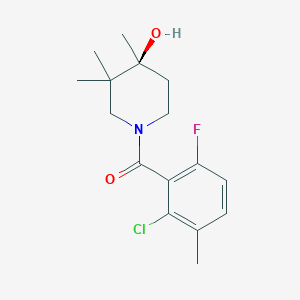

Corrosion Inhibition

Another application of compounds related to 8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one is in the field of corrosion inhibition. A study explored the use of certain spirocyclopropane derivatives, including compounds with structural similarities, as inhibitors for mild steel corrosion in acidic environments. These compounds demonstrated effective corrosion inhibition, indicating their potential utility in industrial applications (Chafiq et al., 2020).

Supramolecular Arrangements

Research has also been conducted on the crystallographic and molecular structure of derivatives related to 8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one. This includes investigations into how substituents on the cyclohexane ring influence supramolecular arrangements, contributing to a deeper understanding of molecular interactions and structural chemistry (Graus et al., 2010).

Cytotoxic Action Against Cancer Cells

Some derivatives of 8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one have shown cytotoxic action against human cancer cells in tissue culture. This suggests their potential for development into anticancer agents, highlighting the importance of such compounds in medicinal chemistry (Rice et al., 1973).

Propiedades

IUPAC Name |

8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c1-22(2)18-8-5-4-7-17(18)20(26)23-12-9-21(10-13-23)15-19(25)24(16-21)11-6-14-27-3/h4-5,7-8H,6,9-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQPOELYMLKKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5569183.png)

![methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)

![7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5569204.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)

![3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5569218.png)

![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5569232.png)

![8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)

![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)

![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)